molecular formula C20H24N4O5S B2766168 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2309797-94-0

5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2766168
CAS No.: 2309797-94-0
M. Wt: 432.5
InChI Key: OPLRFKSQSLYQPY-UHFFFAOYSA-N
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Description

5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound. The structure features a benzoxazole core, sulfonyl group, and a pyrimidine moiety, making it an interesting candidate for diverse biochemical applications.

Mechanism of Action

Target of Action

Similar compounds have been found to target theorexin receptors , specifically orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes . These receptors are a family of G protein-coupled receptors expressed throughout the central nervous system .

Mode of Action

Compounds with similar structures have been found to act asantagonists to the orexin receptors . This means they bind to these receptors and inhibit their activity, which can lead to various downstream effects.

Biochemical Pathways

Orexin receptors are involved in the regulation of the sleep/wake cycle . Therefore, antagonizing these receptors could potentially affect this cycle and other related biochemical pathways.

Pharmacokinetics

A similar compound has been described as anorally active orexin antagonist , suggesting that it can be absorbed through the digestive tract.

Result of Action

The efficacy of a similar compound was demonstrated in mice in an in vivo study by using sleep parameter measurements . This suggests that the compound may have effects on sleep regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound can be synthesized via a multi-step process. Starting with the core benzoxazole structure, it involves sulfonylation, pyrimidine introduction, and piperidine attachment. Reagents like pyridine, thionyl chloride, and base catalysts such as triethylamine are typically utilized. Each step generally requires specific temperature and pH conditions to ensure yield and purity.

Industrial Production Methods: : For large-scale production, the process might involve continuous flow reactions, optimizing reaction conditions for maximum yield while maintaining product integrity. Automation and rigorous quality control are essential in industrial settings to achieve consistent product specifications.

Types of Reactions

  • Oxidation: : The compound's methyl groups can undergo oxidation under certain conditions.

  • Reduction: : Specific parts of the molecule might be reduced using catalysts like palladium on carbon.

  • Substitution: : The sulfonyl group provides an active site for substitution reactions.

Common Reagents and Conditions: : Reagents such as hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution can be employed. Typical conditions include controlled temperatures, catalysts, and solvent choices tailored to each specific reaction.

Major Products

  • Oxidation might yield hydroxylated derivatives.

  • Reduction might result in amines.

  • Substitution can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

This compound has several uses:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Potentially as a ligand in biochemical assays.

  • Medicine: : Its structural features suggest potential as a pharmacophore in drug development.

  • Industry: : Use in the development of specialty chemicals.

Comparison with Similar Compounds

Compared to similar benzoxazole and pyrimidine compounds, its unique sulfonyl-piperidine link makes it particularly versatile. Similar compounds include 5,6-dimethyl-2-(methylsulfonyl)benzoxazole and pyrimidinyl-sulfonamide derivatives. This unique structure provides diverse reactivity and potential for various applications.

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Properties

IUPAC Name

5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-13-14(2)21-12-22-19(13)28-11-15-6-8-24(9-7-15)30(26,27)16-4-5-18-17(10-16)23(3)20(25)29-18/h4-5,10,12,15H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLRFKSQSLYQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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